6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Overview
Description
6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted hydrazine and an alkyne, followed by cyclization and oxidation steps to form the desired pyridazine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Mechanism of Action
The mechanism by which 6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors where the compound binds and modulates activity. The exact pathways involved depend on the specific application, but generally, the compound’s structure allows it to fit into active sites and alter biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-oxo-1-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar core structure but with different substituents, leading to different chemical properties and applications.
Octahydrocyclopenta[c]pyridine:
Uniqueness
What sets 6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid apart is its specific combination of functional groups and ring structure, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry .
Properties
IUPAC Name |
6-oxo-1-prop-2-ynyl-4,5-dihydropyridazine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-2-5-10-7(11)4-3-6(9-10)8(12)13/h1H,3-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWGWZCBZGMRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CCC(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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